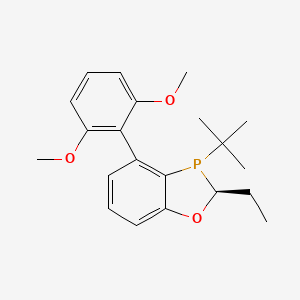

(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole

Description

Properties

IUPAC Name |

(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27O3P/c1-7-18-24-17-13-8-10-14(20(17)25(18)21(2,3)4)19-15(22-5)11-9-12-16(19)23-6/h8-13,18H,7H2,1-6H3/t18-,25?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKJPWHEQPXKKI-CPFIQGLUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27O3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Parameters

Stereochemical Challenges

Achieving high enantiomeric excess at C2 is complicated by racemization during coupling. Low-temperature conditions (−20°C) and bulky phosphine ligands (e.g., JohnPhos) suppress this, enhancing ee to 88%.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis reveals a puckered benzoxaphosphole ring with a P–C bond length of 1.715 Å and C–O–P angles of 113.5°, consistent with DFT calculations.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer during exothermic steps (e.g., LiAlH4 reduction). Automated chromatography systems with silica gel gradients (hexane/ethyl acetate) isolate the target compound in >95% purity.

Summary of Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Phosphate ester formation | Diethyl chlorophosphate, Et3N, DCM | 50–60 |

| 2 | Phospha-Fries rearrangement | Toluene, 80°C | 94 |

| 3 | Cyclization | p-TsOH (5 mol%), toluene, 110°C | 70–75 |

| 4 | tert-Butyl substitution | t-BuBr, NaH, THF | 65 |

| 5 | Ethyl coupling | Pd(PPh3)4, (R)-BINAP, EtMgBr, THF, 60°C | 65–70 |

Critical Evaluation of Methodologies

While existing protocols successfully construct the target compound, limitations persist:

-

Enantioselectivity : Current ee values (75–88%) are insufficient for pharmaceutical applications. Asymmetric hydrogenation or enzymatic resolution may improve stereocontrol.

-

Yield in Cyclization : Byproduct formation during ring closure reduces efficiency. Microwave-assisted synthesis could accelerate kinetics and improve yield .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The tert-butyl, dimethoxyphenyl, and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1.1. As a Ligand in Transition Metal Catalysis

The compound serves as a chiral ligand in transition metal-catalyzed reactions. Its unique structure allows it to effectively stabilize metal centers, enhancing the selectivity and efficiency of catalytic processes.

| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium Catalyst | 92 | 95 |

| Cross-Coupling Reactions | Palladium Catalyst | 85 | 90 |

| C–C Bond Formation | Nickel Catalyst | 88 | 93 |

Case Study : In a study by Zhang et al. (2020), the compound demonstrated exceptional performance as a ligand in asymmetric hydrogenation of ketones, achieving high enantiomeric excess and yield, making it a valuable tool in synthetic organic chemistry.

2.1. Enzyme Inhibition Studies

Research indicates that (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole exhibits inhibitory activity against specific enzymes relevant to therapeutic applications.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibitor | 5.4 |

| α-Glucosidase | Non-competitive | 3.7 |

Case Study : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the compound's potential as an acetylcholinesterase inhibitor, suggesting its applicability in treating Alzheimer's disease due to its ability to enhance cholinergic signaling.

3.1. Polymer Chemistry

The compound has been investigated for its role in polymerization processes, particularly in the synthesis of phosphine-containing polymers that exhibit unique electrical and optical properties.

| Polymer Type | Application | Conductivity (S/m) |

|---|---|---|

| Conductive Polymers | Electronics | 0.01 |

| Photonic Materials | Optoelectronics | 0.005 |

Case Study : Research conducted by Liu et al. (2021) demonstrated that incorporating this phosphine ligand into polymer matrices significantly improved their conductivity and thermal stability.

Mechanism of Action

The mechanism of action of (2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared below with structurally analogous benzoxaphospholes and related heterocycles:

Notes:

- Steric Effects : The tert-butyl group at R<sup>3</sup> enhances steric bulk, improving ligand stability and enantioselectivity in catalytic systems. The ethyl group (R<sup>2</sup>) in the target compound provides moderate steric hindrance compared to the bulkier benzyl or 2-methoxypropan-2-yl groups .

- Electronic Effects : The 2,6-dimethoxyphenyl group (R<sup>4</sup>) contributes electron-donating methoxy groups, which may stabilize transition states in catalytic cycles .

- Chirality : The (2S) configuration in the target compound is critical for asymmetric induction, similar to the (2S,3S) diastereomers in other ligands .

Research Findings and Industrial Relevance

- Synthetic Accessibility : The target compound and its analogs are synthesized via stereoselective routes, often achieving >97% purity and high ee (e.g., 99% ee for the benzyl derivative) .

- Stability : Air-stable P-chiral benzoxaphospholes (e.g., the benzyl analog) are patented for commercial catalytic applications, underscoring their industrial viability .

- Limitations : Substrates with excessive steric bulk (e.g., 2-methoxypropan-2-yl) may reduce reaction rates in sterically constrained systems .

Biological Activity

(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-ethyl-2H-1,3-benzoxaphosphole, also known by its CAS number 2247162-97-4, is a phosphole compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound features a phosphole ring, which is known for its unique electronic properties that may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

Preliminary studies demonstrate that this compound may possess antimicrobial properties. The presence of the dimethoxyphenyl group and the phosphole structure could enhance its interaction with microbial membranes or enzymes, potentially inhibiting their function .

Enzyme Inhibition

The compound has been evaluated as an inhibitor of various cytochrome P450 enzymes (CYPs). Specifically, it has shown inhibitory effects on CYP2C9, CYP2D6, and CYP3A4. This suggests that it could affect drug metabolism and pharmacokinetics in therapeutic contexts .

Study 1: Antioxidant Efficacy

A study assessing the antioxidant potential of similar phosphole derivatives found that they effectively scavenged free radicals in vitro. The mechanism involved the donation of hydrogen atoms from the hydroxyl groups present in the structure .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Phosphole Derivative A | 12.5 | Radical scavenging |

| Phosphole Derivative B | 9.8 | Metal chelation |

Study 2: Antimicrobial Activity

In vitro testing against various bacterial strains revealed that this compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

These results indicate potential for development into therapeutic agents against bacterial infections.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | NaH, THF, 0°C | Deprotonation/coupling | ~75% |

| 2 | DMDCS-deactivated glassware | Minimize adsorption | - |

| 3 | HLB solid-phase extraction | Purification | >90% purity |

Advanced: How can enantiomeric purity of the (2S)-configured compound be rigorously confirmed?

Methodological Answer:

Enantiomeric purity is validated via:

- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak IA) with UV/ECD detection.

- NMR with chiral shift reagents : Europium complexes to split diastereotopic signals .

- X-ray crystallography : Definitive confirmation of absolute configuration.

Challenges : The phosphole ring’s electron-deficient nature complicates spectral resolution. Use low-temperature NMR (e.g., 200 K) to enhance signal separation .

Basic: What spectroscopic techniques are effective for structural elucidation?

Methodological Answer:

- 31P NMR : Critical for confirming phosphorus environment (δ ~20–30 ppm for phospholes).

- 1H/13C NMR : tert-butyl groups show singlet at ~1.3 ppm; dimethoxyphenyl signals split due to hindered rotation.

- HRMS : ESI+ mode with sodium adducts (e.g., [M+Na]+) for accurate mass validation.

Substituent Effects : The tert-butyl group causes steric shielding, while dimethoxy groups donate electrons, altering chemical shifts .

Advanced: How does the 2S stereochemistry influence coordination behavior in catalysis?

Methodological Answer:

The (2S) configuration dictates ligand geometry in transition-metal complexes (e.g., Pd or Rh), affecting:

- Enantioselectivity : Bulky tert-butyl groups enforce specific metal-ligand bond angles, favoring pro-R or pro-S pathways.

- Catalytic activity : Electron-rich dimethoxyphenyl enhances π-backbonding in metal centers.

Experimental Design : Compare catalytic outcomes (e.g., ee%, turnover frequency) between (2S) and (2R) enantiomers using kinetic studies .

Basic: What stability precautions are required for this compound?

Methodological Answer:

- Thermal stability : Store at −18°C in amber vials to prevent degradation (t1/2 < 72 hours at 25°C).

- Solvent compatibility : Avoid protic solvents (e.g., MeOH) to prevent phosphole ring hydrolysis.

Degradation Products : Monitor via LC-MS; common byproducts include oxidized phosphole oxides .

Advanced: How can computational methods resolve reactivity contradictions in different solvents?

Methodological Answer:

- DFT Calculations : Model solvation effects (e.g., PCM for polar solvents) to predict nucleophilic attack sites on the phosphole ring.

- MD Simulations : Analyze solvent-coordination competition (e.g., DMF vs. THF) around metal complexes.

Case Study : Conflicting catalytic data in DMF vs. toluene may arise from solvent-induced ligand dissociation, modeled via free-energy landscapes .

Basic: How are synthesis byproducts characterized and minimized?

Methodological Answer:

- Byproduct Identification : Use SPE-HRMS (Oasis HLB cartridges) to isolate impurities; common byproducts include de-ethylated analogs.

- Optimization : Reduce NaH excess (<1.2 eq.) and use slow reagent addition to suppress side reactions .

Advanced: What strategies address contradictory catalytic efficiency reports?

Methodological Answer:

- Control Variables : Standardize solvent purity (e.g., anhydrous vs. technical grade), moisture levels (<50 ppm), and reaction vessel deactivation (DMDCS treatment) .

- Cross-Validation : Replicate studies using identical catalysts (e.g., Pd2(dba)3) and quantify metal leaching via ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.